molecular formula C31H32N2O7 B2881873 1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 40615-39-2; 81500-64-3

1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B2881873
CAS No.: 40615-39-2; 81500-64-3
M. Wt: 544.604
InChI Key: UBTJZUKVKGZHAD-DXISBFFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-Dimethoxytrityl-deoxythymidine is a modified nucleoside used extensively in the synthesis of oligonucleotides. It is a derivative of thymidine, where the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This protection is crucial in the stepwise synthesis of DNA sequences, preventing unwanted reactions at the 5’-position during chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Dimethoxytrityl-deoxythymidine typically involves the reaction of thymidine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected nucleoside .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary function of 5’-O-Dimethoxytrityl-deoxythymidine is to serve as a protected intermediate in DNA synthesis. The DMT group prevents unwanted reactions at the 5’-hydroxyl position, allowing for controlled elongation of the DNA chain. The detritylation step, catalyzed by acids, releases the 5’-hydroxyl group, enabling further nucleotide addition .

Comparison with Similar Compounds

  • 5’-O-Dimethoxytrityl-deoxyadenosine
  • 5’-O-Dimethoxytrityl-deoxycytidine
  • 5’-O-Dimethoxytrityl-deoxyguanosine

Uniqueness: 5’-O-Dimethoxytrityl-deoxythymidine is unique due to its specific use in thymidine-based oligonucleotide synthesis. While other DMT-protected nucleosides are used for adenine, cytosine, and guanine, the thymidine derivative is essential for incorporating thymine into synthetic DNA sequences .

Properties

CAS No.

40615-39-2; 81500-64-3

Molecular Formula

C31H32N2O7

Molecular Weight

544.604

IUPAC Name

1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26?,27-,28-/m1/s1

InChI Key

UBTJZUKVKGZHAD-DXISBFFWSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

solubility

not available

Origin of Product

United States

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